molecular formula C8H9NO2 B046056 3-Methoxy-4-methylpyridine-2-carbaldehyde CAS No. 123506-69-4

3-Methoxy-4-methylpyridine-2-carbaldehyde

Cat. No. B046056
M. Wt: 151.16 g/mol
InChI Key: LCBGLWHTPALGJO-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carbaldehyde is a useful reactant and reagent for organic reactions and synthesis . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of 3-Methoxypyridine-2-carbaldehyde can be represented by the SMILES string COc1cccnc1C=O . The molecular weight is 137.14 . The molecule has 2 hydrogen bond acceptors and 1 freely rotating bond . The exact mass and MonoIsotopic Mass are both 121.052764 .


Chemical Reactions Analysis

3-Methoxypyridine-2-carbaldehyde is a useful reactant and reagent for organic reactions and synthesis . It can undergo various chemical reactions, but the specific reactions and their mechanisms are not detailed in the available resources.


Physical And Chemical Properties Analysis

3-Methoxypyridine-2-carbaldehyde is a solid . It has a refractive index of 1.563 . Other physical and chemical properties include Molar Refractivity of 35.92 cm3, Molar Volume of 110.5 cm3, Polarizability of 14.24×10-24 cm3, Surface Tension of 43.5 dyne/cm, Enthalpy of Vaporization of 44.32 kJ/mol, and Vapour Pressure of 0.231 mmHg at 25°C .

Safety And Hazards

3-Methoxypyridine-2-carbaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, irritating to eyes, respiratory system, and skin . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-methoxy-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-10)8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGLWHTPALGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260000
Record name 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylpyridine-2-carbaldehyde

CAS RN

123506-69-4
Record name 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123506-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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